molecular formula C7H2Cl2F3NO B1402930 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-08-4

1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402930
CAS No.: 1375303-08-4
M. Wt: 243.99 g/mol
InChI Key: KGXQGTDRIXSKHY-UHFFFAOYSA-N
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Description

1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2,3-dichloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dichloropyridin-4-yl)-2,2,2-trifluoroethanone is unique due to the combination of the trifluoromethyl ketone group and the dichloropyridine ring. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(2,3-dichloropyridin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-3(1-2-13-6(4)9)5(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXQGTDRIXSKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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